molecular formula C9H9BrO2 B3031604 3-(Bromomethyl)-5-methylbenzoic acid CAS No. 550367-75-4

3-(Bromomethyl)-5-methylbenzoic acid

Cat. No.: B3031604
CAS No.: 550367-75-4
M. Wt: 229.07 g/mol
InChI Key: FLWFVSJRNILHSF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methylbenzoic acid typically involves the bromination of 5-methylbenzoic acid. One common method is as follows:

    Bromination of 5-Methylbenzoic Acid:

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Carried out in acidic or basic media at elevated temperatures.

      Products: Oxidized derivatives, potentially converting the methyl group to a carboxyl group.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.

      Products: Reduced derivatives, potentially converting the bromomethyl group to a methyl group.

Scientific Research Applications

3-(Bromomethyl)-5-methylbenzoic acid has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of probes and markers for biological studies.
  • Medicine

    • Explored for its potential use in drug development and medicinal chemistry.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methylbenzoic acid depends on its specific application and the reactions it undergoes. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methylbenzoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(Methyl)-5-methylbenzoic acid: Lacks the halogen substituent, affecting its reactivity.

    3-(Bromomethyl)benzoic acid: Similar structure but without the additional methyl group at the 5-position.

Uniqueness

3-(Bromomethyl)-5-methylbenzoic acid is unique due to the presence of both the bromomethyl and methyl groups on the benzene ring

Properties

IUPAC Name

3-(bromomethyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWFVSJRNILHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611632
Record name 3-(Bromomethyl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550367-75-4
Record name 3-(Bromomethyl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In general, 5-alkyl-3-formyl-benzoic acids may be prepared from 5-bromo-3-formyl-benzoic acid which in turn is prepared from 3-formyl-benzoid acid according to literature procedures (e.g. D. Zhao, J. S. Moore, J. Org. Chem. (2002), 67, 3548-3554). Thus, a 5-bromo-3-formyl-benzoic acid ester is reacted with the appropriate alkenyl boron derivative (e.g. 2,4,6-trivinyl-cyclotriboroxane) under Suzuki conditions (Lit.: e.g. F. Kerins, D. F. O'Shea, J. Org. Chem. (2002), 67, 4968-4971) followed by catalytic hydrogenation and subsequent ester cleavage to give the desired 5-alkyl-3-formyl-benzoic acid. Alternatively, the alkyl group may also be introduced using the appropriate alkyl-Zn reagents under Negishi conditions (e.g. H. Matsushita, E. Negishi, J. Org. Chem. (1982), 47, 4161-4165). The 3-formyl-group may require protection e.g. as an acetal during these transformations. More specifically, 5-methyl-3-formyl-benzoic acid may be prepared by brominating 3,5-dimethylbenzoic acid using Br2 in the presence of 2,2′-azo-bis-isobutyronitrile (Lit. e.g. Y. Sawada, et al. J. Pesticide Sci. (2002), 27, 365-373) to give 3-bromomethyl-5-methyl-benzoic acid which is then oxidised with MnO2 (Lit. e.g. S. Goswami, et al. Chem. Letters 34 (2005), 194-195) to give the desired 5-methyl-3-formyl-benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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